![molecular formula C25H33FN8O4 B12373182 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)éthoxy]éthoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophényl)méthyl]-1H-purin-6-one est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie médicinale, la biologie et la chimie industrielle. Ce composé présente un noyau purine substitué par un groupe fluorophényle et un groupe pyrazolyle, ce qui en fait une molécule unique aux propriétés chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)éthoxy]éthoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophényl)méthyl]-1H-purin-6-one implique plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse comprend généralement les étapes suivantes :
Formation du groupe pyrazolyle : Cette étape implique la réaction d’un dérivé d’hydrazine approprié avec une dicétone appropriée pour former le cycle pyrazole.
Fixation de la chaîne éthoxyéthoxypropyle : Cette étape implique la réaction du dérivé de pyrazole avec un agent alkylant approprié pour introduire la chaîne éthoxyéthoxypropyle.
Formation du noyau purine : Cette étape implique la cyclisation de l’intermédiaire avec un dérivé de formamide approprié pour former le cycle purine.
Introduction du groupe fluorophényle : Cette étape implique la réaction du dérivé de purine avec un halogénure de fluorophényle approprié pour introduire le groupe fluorophényle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l’utilisation de techniques de criblage à haut débit pour identifier les conditions de réaction les plus efficaces et l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la scalabilité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)éthoxy]éthoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophényl)méthyl]-1H-purin-6-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino et fluorophényle, en utilisant des nucléophiles ou des électrophiles appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base appropriée.
Principaux produits formés
Oxydation : Formation des cétones ou des acides carboxyliques correspondants.
Réduction : Formation des alcools ou des amines correspondants.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)éthoxy]éthoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophényl)méthyl]-1H-purin-6-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé peut être utilisé comme composé de tête pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Biologie : Le composé peut être utilisé comme outil pour étudier les voies biologiques impliquées dans le métabolisme et la signalisation des purines.
Chimie industrielle : Le composé peut être utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Applications De Recherche Scientifique
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used as a tool to study the biological pathways involving purine metabolism and signaling.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action de 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)éthoxy]éthoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophényl)méthyl]-1H-purin-6-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant son activité, ou il peut se lier à un récepteur, modulant sa voie de signalisation. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique du composé.
Comparaison Avec Des Composés Similaires
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)éthoxy]éthoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophényl)méthyl]-1H-purin-6-one peut être comparé à d’autres composés similaires, tels que :
2-amino-6-chloropurine : Un dérivé de purine avec un substituant chlore au lieu d’un groupe fluorophényle.
8-azaguanine : Un dérivé de purine avec un substituant azaguanine au lieu d’un groupe pyrazolyle.
9-benzyladenine : Un dérivé de purine avec un substituant benzyle au lieu d’un groupe fluorophényle.
Propriétés
Formule moléculaire |
C25H33FN8O4 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35) |
Clé InChI |
MRJXPUCAEDEQAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2C4=CN(N=C4)CCCOCCOCCOCCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


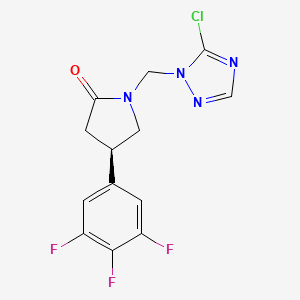




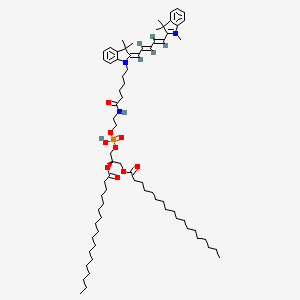
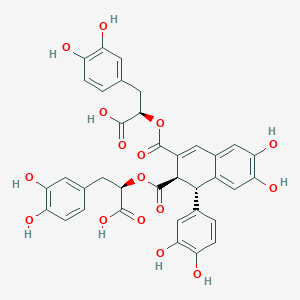
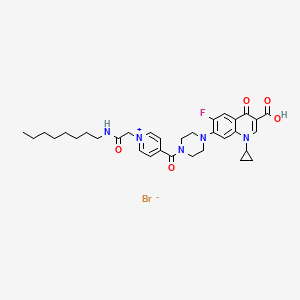
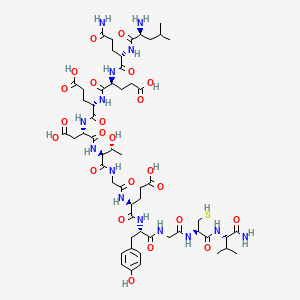
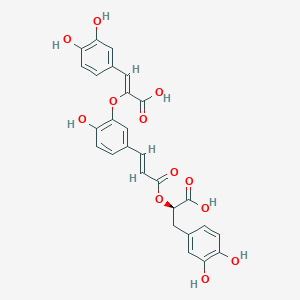
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)

